シス-トラニラスト

概要

説明

cis-Tranilast: is a small molecule antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the management of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars in 1993. The compound has been used for the treatment of various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .

科学的研究の応用

cis-Tranilast has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying amide bond formation and reaction mechanisms.

Biology: It is employed in research on cell signaling pathways and inflammation.

Medicine: cis-Tranilast is investigated for its potential therapeutic effects in treating fibroids, Alzheimer’s disease, and other conditions

Industry: It is used in the development of anti-inflammatory and anti-fibrotic drugs.

作用機序

Target of Action

cis-Tranilast, an antiallergic drug, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling .

Mode of Action

cis-Tranilast interacts with its target, the NLRP3 inflammasome, by binding to the NLRP3 protein and inhibiting its oligomerization . This interaction blocks the activation of the NLRP3 inflammasome, which in turn impedes the secretion of IL-1β from cells . It has also been found to inhibit the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by cis-Tranilast is the NLRP3 inflammasome pathway . This pathway involves the assembly and activation of the NLRP3 inflammasome in response to pathogen-associated molecular patterns and damage-associated patterns. The activation of the NLRP3 inflammasome initiates the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, cis-Tranilast can suppress this inflammatory response .

Pharmacokinetics

The pharmacokinetics of cis-Tranilast have been studied in healthy subjects. After single dosing, the mean peak plasma concentrations were found to be 42.2 ± 5.92 μg/mL, occurring at a time (Tmax) of 2.79 ± 1.14 hours . The elimination half-life and total body plasma clearance were 7.58 ± 1.44 hours and 8.12 ± 1.31 mL/h/kg, respectively .

Result of Action

The molecular and cellular effects of cis-Tranilast’s action primarily involve the inhibition of cell proliferation and the suppression of inflammation . By inhibiting the NLRP3 inflammasome, cis-Tranilast can reduce the release of pro-inflammatory cytokines, thereby suppressing inflammation . Additionally, it has been found to inhibit cancer cell growth and proliferation in various tumor models .

Action Environment

The action, efficacy, and stability of cis-Tranilast can be influenced by various environmental factors. For instance, it has been approved for use in Japan and South Korea for the management of bronchial asthma, allergic rhinitis, and atopic dermatitis . These are conditions that can be influenced by environmental factors such as allergens and air quality.

生化学分析

Biochemical Properties

cis-Tranilast interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the Transient Receptor Potential Vanilloid 2 (TRPV2) channel . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

cis-Tranilast has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease TRPV2 expression and Acetylcholinesterase (AChE) activity, and increase the protein expression of p-CaMKII, p-GSK-3β, p-CREB and PSD-95 in the hippocampus .

Molecular Mechanism

At the molecular level, cis-Tranilast exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TRPV2 channel, which is associated with cognitive impairment .

Dosage Effects in Animal Models

The effects of cis-Tranilast vary with different dosages in animal models. Studies have shown that a three-week treatment with cis-Tranilast improved cognitive parameters in Sprague Dawley rats

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranilast involves the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of cis-Tranilast can be achieved through microbial synthesis using engineered yeast strains. This method involves the co-expression of specific enzymes such as 4-coumarate/CoA ligase from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase from Dianthus caryophyllus. This approach allows for the efficient production of cis-Tranilast and its analogs .

化学反応の分析

Types of Reactions: cis-Tranilast undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted analogs of cis-Tranilast .

類似化合物との比較

Avenanthramides: These compounds, found in oats, have similar anti-inflammatory properties.

N-(3,4-Dimethoxycinnamoyl)anthranilic acid analogs: These analogs share structural similarities with cis-Tranilast and exhibit comparable biological activities.

Uniqueness: cis-Tranilast is unique due to its dual action as an antiallergic and anti-fibrotic agent. Its ability to inhibit multiple pathways, including histamine release and TRPV2 channel activity, sets it apart from other similar compounds .

生物活性

cis-Tranilast, an analog of tranilast, is recognized for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of cis-tranilast, supported by data tables, case studies, and detailed research findings.

Overview of cis-Tranilast

cis-Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is primarily known for its anti-allergic properties and has been utilized in clinical settings for conditions such as asthma and allergic rhinitis. Recent studies have expanded its potential applications to include anti-inflammatory and anticancer activities.

The biological activity of cis-tranilast can be attributed to several mechanisms:

- NLRP3 Inflammasome Inhibition : cis-Tranilast acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. By inhibiting this pathway, cis-tranilast can reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Cytostatic Effects in Cancer : Research indicates that cis-tranilast exhibits cytostatic properties in various cancer cell lines, enhancing the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin. It promotes apoptosis and cell cycle arrest in cancer cells, particularly osteosarcoma .

- Uricosuric Effect : The compound has shown a significant hypouricemic effect by inhibiting urate transporters, which may have implications for gout treatment .

Case Studies and Clinical Trials

- COVID-19 Treatment : A clinical trial investigated the efficacy of cis-tranilast as an adjunctive therapy for patients with severe COVID-19. Results indicated that patients receiving cis-tranilast experienced significantly reduced inflammatory markers (e.g., IL-1, TNF) and shorter hospital stays compared to control groups .

- Cancer Therapy : In a study involving osteosarcoma cell lines, the combination of cis-tranilast with cisplatin demonstrated a synergistic effect on reducing cell viability. The combination treatment increased apoptotic markers and enhanced the cytotoxic effects compared to either agent alone .

Table 1: Summary of Key Findings on Biological Activity

1. NLRP3 Inflammasome Inhibition

In vitro studies have shown that cis-tranilast effectively inhibits NLRP3 inflammasome activation in macrophages, leading to decreased IL-1β secretion. This mechanism is crucial for mitigating acute inflammation seen in conditions like COVID-19 and other inflammatory diseases .

2. Anticancer Properties

In osteosarcoma models, cis-tranilast not only reduced tumor growth but also enhanced the efficacy of standard chemotherapy agents. The combination therapy resulted in significant apoptosis through increased expression of cleaved caspase-3 and other apoptotic markers .

3. Clinical Implications

The findings from clinical trials suggest that cis-tranilast may serve as a beneficial adjunct therapy in severe COVID-19 cases by modulating inflammatory responses and improving patient outcomes .

特性

IUPAC Name |

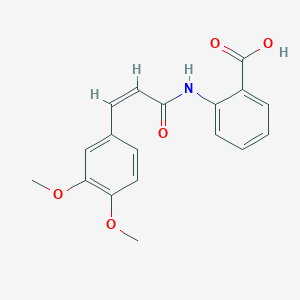

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHGWWWHIYHZNX-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424972 | |

| Record name | cis-Tranilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91920-58-0 | |

| Record name | cis-Tranilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。